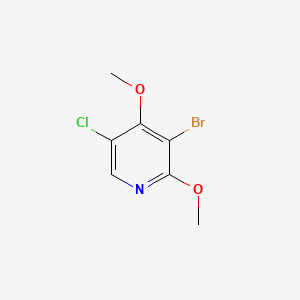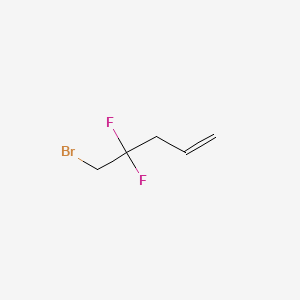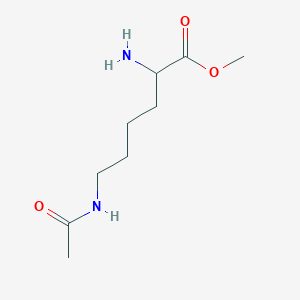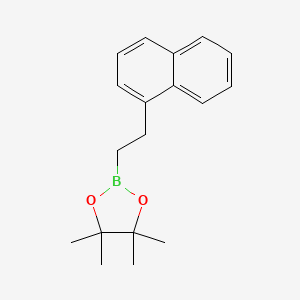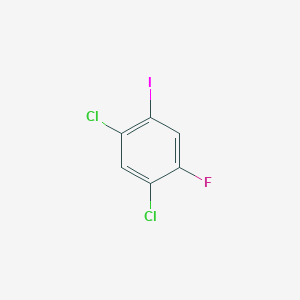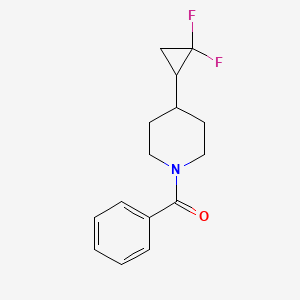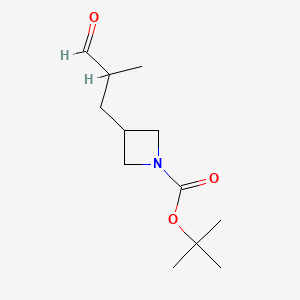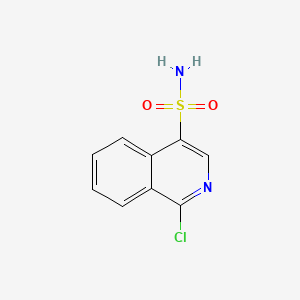
1-Chloroisoquinoline-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloroisoquinoline-4-sulfonamide is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline is a heterocyclic aromatic organic compound, which is a structural isomer of quinoline The compound this compound is characterized by the presence of a chlorine atom at the first position and a sulfonamide group at the fourth position of the isoquinoline ring
Métodos De Preparación
The synthesis of 1-Chloroisoquinoline-4-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of isoquinoline with chlorinating agents to introduce the chlorine atom at the desired position. Subsequently, the sulfonamide group can be introduced through sulfonation reactions.
For instance, the preparation of sulfonamides can be performed by the oxidative conversion of thiol derivatives to sulfonyl chlorides using reagents such as hydrogen peroxide and thionyl chloride. The resulting sulfonyl chlorides can then react with amines to form the corresponding sulfonamides . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
1-Chloroisoquinoline-4-sulfonamide undergoes various chemical reactions, including substitution, oxidation, and reduction.
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amines or other reduced derivatives. Reducing agents such as lithium aluminum hydride are often used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, palladium-catalyzed cross-coupling reactions typically yield substituted isoquinoline derivatives .
Aplicaciones Científicas De Investigación
1-Chloroisoquinoline-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its reactivity makes it useful in various organic synthesis reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-Chloroisoquinoline-4-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. This inhibition prevents bacterial replication and growth . The compound’s ability to form stable complexes with enzymes and proteins underlies its biological activity.
Comparación Con Compuestos Similares
1-Chloroisoquinoline-4-sulfonamide can be compared with other isoquinoline derivatives and sulfonamides:
Propiedades
Fórmula molecular |
C9H7ClN2O2S |
|---|---|
Peso molecular |
242.68 g/mol |
Nombre IUPAC |
1-chloroisoquinoline-4-sulfonamide |
InChI |
InChI=1S/C9H7ClN2O2S/c10-9-7-4-2-1-3-6(7)8(5-12-9)15(11,13)14/h1-5H,(H2,11,13,14) |
Clave InChI |
FWENYNXCFWUYHP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN=C2Cl)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[9-(Hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol dihydrochloride](/img/structure/B13457845.png)
![4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylicacidhydrochloride](/img/structure/B13457855.png)
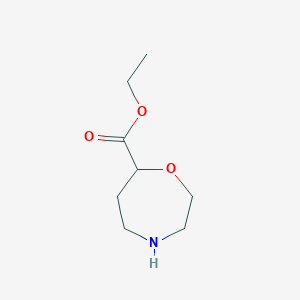
![2-{[(1,4-Dioxan-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B13457857.png)

